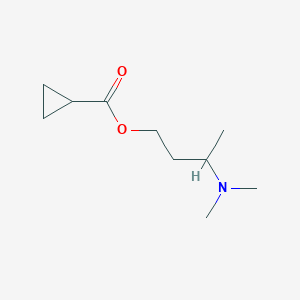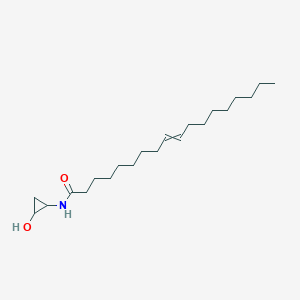
N-(2-hydroxycyclopropyl)octadec-9-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclopropyl)octadec-9-enamide is a synthetic compound that belongs to the class of fatty acid amides It is characterized by the presence of a cyclopropyl group attached to a hydroxy group and an octadec-9-enamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with a cyclopropylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylamine, octadec-9-enoic acid, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxycyclopropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions involving the hydroxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of esters or ethers.
科学的研究の応用
N-(2-hydroxycyclopropyl)octadec-9-enamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cyclopropyl groups and fatty acid amides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of N-(2-hydroxycyclopropyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclopropyl ring play crucial roles in its biological activity. The compound may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
N-(2-hydroxypropyl)octadec-9-enamide: Contains a propyl group instead of a cyclopropyl group.
N-(2-hydroxyethyl)oleamide: Similar structure with an oleamide chain.
Uniqueness
N-(2-hydroxycyclopropyl)octadec-9-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl ring is known for its strain and reactivity, making this compound an interesting subject for further research and applications.
特性
分子式 |
C21H39NO2 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
N-(2-hydroxycyclopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24) |
InChIキー |
VCMSNKIQHBVCSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


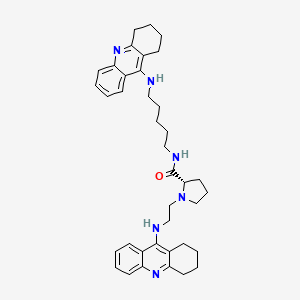
![15-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792876.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,5-difluorophenyl)acetate](/img/structure/B10792885.png)

![N-(2-hydroxy-4-nitrophenyl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792893.png)
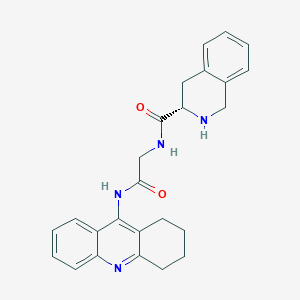
![(15S)-8-cyano-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792898.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3-fluoro-4-methanesulfonamidophenyl)acetate](/img/structure/B10792905.png)
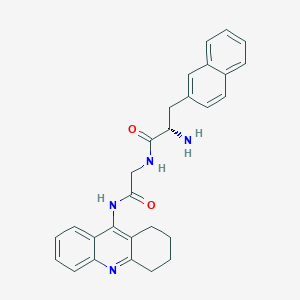
![N-{[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl}-2-(4-methanesulfonamidophenyl)acetamide](/img/structure/B10792919.png)
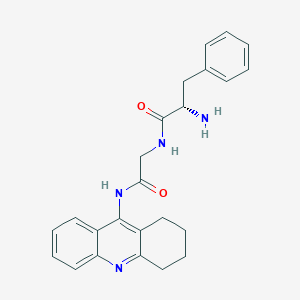
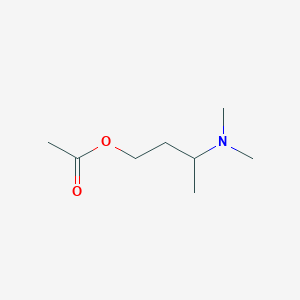
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate](/img/structure/B10792940.png)
